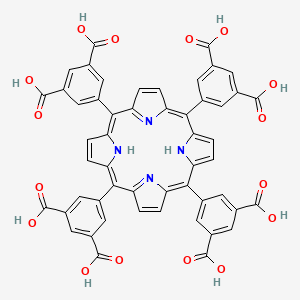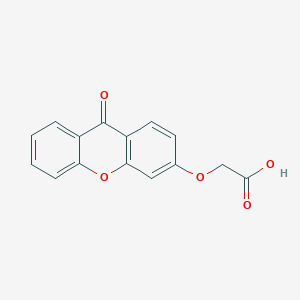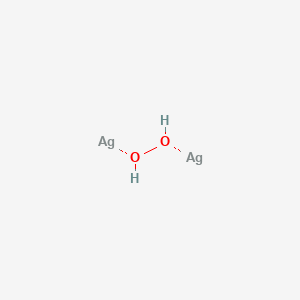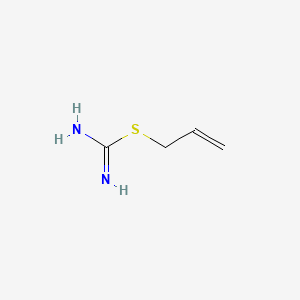
(4-Isopropoxy-3-methoxyphenyl)methanol
Vue d'ensemble
Description
(4-Isopropoxy-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Auxiliary in Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) explored the use of a compound closely related to (4-Isopropoxy-3-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This shows its potential utility in enhancing stereoselectivity in organic synthesis.
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
A study by (Reddy et al., 2012) demonstrated the use of a methoxyphenyl)methanol derivative in the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives. This suggests its role in facilitating novel synthetic pathways for complex organic structures.
Study of Reaction Pathways and Stability
(Huszthy et al., 1982) investigated the reaction of a tris(methoxyphenyl)methyl compound with sodium methoxide. This research contributes to the understanding of reaction mechanisms and stability in organic chemistry.
Structural Analysis and Hydrogen Bond Patterns
In the realm of crystallography, (Patterson, Glidewell, & Ferguson, 1998) studied the crystal structure of methoxyphenyldiphenylmethanol, revealing unique hydrogen bond patterns. This work illustrates the importance of such compounds in understanding molecular interactions and crystal formation.
Catalytic Reactions and Product Formation
(Yao, Shi, & Shi, 2009) investigated the Lewis-acid-catalyzed reactions involving bis(methoxyphenyl)methanol, demonstrating its role in the formation of various organic products. This highlights its potential in catalytic processes in organic chemistry.
Electrophile Addition Studies
In a study by (Fujita et al., 2001), the addition of an electrophile to naphthalenes was promoted and stereodirected by an alcohol derivative, indicating its significance in directing and influencing organic reactions.
Synthesis and Fragmentation Studies
(Xu, Wang, Zhang, & Huang, 2000) conducted a study on the synthesis and fragmentation of isopropylthio/phenylthiosuccinic acid esters, providing insights into the molecular behavior of such compounds under specific conditions.
Propriétés
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYAKQHQXEJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

![Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B3119701.png)



![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)
![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)




